Dar-4MT
Description
Significance of Nitric Oxide (NO) in Cellular Processes and Biological Research
Nitric oxide (NO) is a small, gaseous molecule that plays diverse and critical roles in numerous physiological and pathological processes across various biological systems nih.govbiomolther.orgcarolinatotalwellness.comresearchgate.netaustinpublishinggroup.com. Its significance stems from its function as a versatile signaling molecule, mediating communication both within and between cells biomolther.orgcarolinatotalwellness.com. NO is produced endogenously by a family of enzymes known as nitric oxide synthases (NOS) from the amino acid L-arginine biomolther.orgcarolinatotalwellness.com.
NO influences a wide array of cellular functions. In the cardiovascular system, it is a key regulator of vascular tone, promoting vasodilation by relaxing smooth muscles in blood vessel walls, thereby improving blood flow and nutrient delivery biomolther.orgcarolinatotalwellness.com. NO also participates in immune responses, modulating both innate and adaptive immunity, and is involved in cellular defense mechanisms against pathogens biomolther.orgcarolinatotalwellness.com. Furthermore, NO acts as a neurotransmitter in the nervous system, contributing to processes such as learning, memory, and synaptic plasticity carolinatotalwellness.com. Beyond these roles, NO can interact with various cellular components, including transition metals, thiol groups, and other free radicals, influencing protein structure, function, and catalytic activity through both cGMP-dependent and independent pathways nih.govresearchgate.net. The biological effects of NO are often concentration-dependent, with lower levels typically promoting cell survival and proliferation, while higher concentrations can lead to cell cycle arrest, apoptosis, and nitrosative stress nih.govresearchgate.net. The interplay between NO and other reactive species, such as reactive oxygen species (ROS), also significantly impacts cellular outcomes nih.gov. Given its widespread involvement in cellular signaling and its implications in various diseases, the ability to accurately detect and quantify NO levels in biological environments is of paramount importance in chemical biology research nih.gov.
Historical Context and Development of Fluorescent Probes for Intracellular Nitric Oxide Detection
The recognition of nitric oxide's biological importance spurred the development of methods for its detection and measurement. Early approaches included electrochemical and chemiluminescence methods nih.gov. However, these techniques often lacked the spatial and temporal resolution required to study NO dynamics within living cells. This limitation drove the search for more effective tools, leading to the development of fluorescent probes researchgate.netaustinpublishinggroup.com.
The design of fluorescent NO probes has been an active area of research for several decades nih.gov. A widely adopted strategy involves utilizing the reaction of vicinal aromatic diamines with NO in the presence of oxygen to form a fluorescent benzotriazole (B28993) product researchgate.netnih.gov. This chemical transformation provides a basis for "turn-on" fluorescent probes, where the fluorescence intensity increases upon reaction with NO nih.gov. Early examples of probes based on this principle include diaminofluoresceins (DAFs), such as DAF-2, and diaminonaphthalenes (DANs) researchgate.net. These probes typically exhibit weak fluorescence in their unreacted state due to photoinduced electron transfer (PET) quenching by the electron-rich diamine moiety nih.gov. Upon reaction with NO and oxygen, the diamine is converted to an electron-poor triazole, which alleviates the PET quenching and results in a significant increase in fluorescence nih.gov.
While fluorescein-based probes like DAF-2 and DAF-FM have been widely used, they can have limitations, including pH sensitivity and potential interference from cellular autofluorescence in the green spectral region researchgate.netgoryochemical.comgoryochemical.com. These challenges motivated the development of new probes with improved properties, such as red-shifted emission wavelengths and broader pH applicability. The introduction of rhodamine-based scaffolds represented a significant step in this direction, leading to the development of the diaminorhodamine (DAR) series of probes austinpublishinggroup.comchemodex.com.
Fundamental Role of Dar-4MT as a Rhodamine-Based Nitric Oxide Indicator
This compound is the fluorescent triazole product formed upon the reaction of the non-fluorescent or weakly fluorescent probe Dar-4M (Diaminorhodamine-4M) with nitric oxide in the presence of oxygen goryochemical.comcaymanchem.commerckmillipore.comscientificlabs.co.uk. Dar-4M itself is a rhodamine-based compound designed specifically for the detection of NO goryochemical.comcaymanchem.commerckmillipore.comscientificlabs.co.ukcymitquimica.com. The use of a rhodamine core provides distinct advantages over fluorescein-based probes, primarily its red-shifted excitation and emission spectra, which typically fall in the orange-red region. This spectral characteristic helps to minimize interference from the autofluorescence of biological samples, which is often prominent in the green spectrum goryochemical.comgoryochemical.com.
The mechanism of NO detection by Dar-4M is based on the NO-mediated oxidation of the vicinal diamine moiety on the rhodamine scaffold, leading to the formation of the highly fluorescent triazole product, this compound goryochemical.comcaymanchem.commerckmillipore.comscientificlabs.co.uk. This reaction results in a substantial increase in fluorescence intensity, enabling the detection of NO goryochemical.comcaymanchem.commerckmillipore.comscientificlabs.co.ukmdpi.com. The probe Dar-4M is reported to be photostable caymanchem.commerckmillipore.comscientificlabs.co.uk.
While designed to react with NO, some studies have indicated that Dar-4M, similar to some DAF probes, may also respond to other reactive nitrogen species (RNS), particularly in the presence of other oxidants like peroxynitrite caymanchem.comresearchgate.netnih.gov. Therefore, while it serves as a valuable indicator for reactive nitrogen species production, its specificity solely for NO in complex biological environments warrants careful consideration and validation researchgate.netnih.gov.
Dar-4M is often used in its acetoxymethyl ester (AM) form, Dar-4M AM, for intracellular applications. Dar-4M AM is cell-permeable and is hydrolyzed by intracellular esterases to release the cell-impermeable and NO-reactive Dar-4M, which is then retained within the cells goryochemical.com. The spectral properties of the fluorescent product this compound are characterized by excitation and emission maxima typically around 554-560 nm and 572-575 nm, respectively goryochemical.comgoryochemical.comcaymanchem.commerckmillipore.comscientificlabs.co.ukcymitquimica.com. The detection limit for Dar-4M is reported to be in the nanomolar range, around 10 nM merckmillipore.comscientificlabs.co.uk. Furthermore, Dar-4M is reported to be usable over a wider pH range (4-12) compared to some earlier fluorescein-based probes, offering greater flexibility in different cellular environments goryochemical.comgoryochemical.com.
The fundamental reaction leading to the formation of this compound is the key to Dar-4M's function as an NO indicator. This reaction, involving the conversion of the diaminorhodamine to a fluorescent triazole, allows for the visualization and quantification of NO levels or, more broadly, reactive nitrogen species, in various biological contexts.
Key Properties of Dar-4M and this compound
Detailed Research Findings related to Dar-4M/Dar-4MT:
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-1-methylbenzotriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3/c1-28(2)14-6-8-16-20(12-14)33-21-13-15(29(3)4)7-9-17(21)22(16)18-10-11-19-24(23(18)25(31)32)26-27-30(19)5/h6-13H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAUYWRKNVLBJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)[O-])N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and in Situ Formation Pathways of Dar 4mt
Precursor Design and Synthesis: Dar-4M Acetoxymethyl Ester (Dar-4M AM)
The design of Dar-4M AM focuses on enabling its entry into cells and subsequent activation. This is achieved by modifying the parent fluorophore, Dar-4M, with an acetoxymethyl (AM) ester group.
Synthetic Strategies for Rhodamine-Core Chromophores
Dar-4M is a rhodamine-based fluorescent probe science.govnih.govnih.govnih.govcenmed.comcaymanchem.com. The synthesis of rhodamine-core chromophores typically involves the construction of the xanthene core structure. Common strategies include the acid-catalyzed condensation of aminophenols with phthalic anhydrides nih.govnih.gov. Another approach involves palladium-catalyzed C-N cross-coupling reactions between fluorescein (B123965) ditriflates and various amines nih.govnih.govchemodex.comcedarlanelabs.com. These methodologies allow for the introduction of different substituents on the rhodamine core, influencing the probe's spectral properties and reactivity.
Methodologies for Incorporation of Acetoxymethyl (AM) Ester for Enhanced Cell Permeability
To facilitate cellular uptake, the charged carboxyl group present in Dar-4M is masked as an acetoxymethyl (AM) ester, forming Dar-4M AM goryochemical.comnih.govfishersci.com. This esterification renders the molecule more hydrophobic, allowing it to passively diffuse across the cell membrane. The incorporation of AM esters is a common strategy in the design of cell-permeable probes and prodrugs. Methodologies typically involve the reaction of the carboxylic acid with a halomethyl acetate, such as bromomethyl acetate, often in the presence of a base. This reaction forms a labile ester linkage that can be cleaved by intracellular enzymes.
Intracellular Bioconversion of Dar-4M AM
Upon entering the cell, the acetoxymethyl ester of Dar-4M AM undergoes enzymatic hydrolysis.
Esterase-Mediated Hydrolysis to Membrane-Impermeable Dar-4M
Within the intracellular environment, ubiquitous non-specific esterases cleave the acetoxymethyl ester bond of Dar-4M AM science.govcaymanchem.comgoryochemical.com. This hydrolysis step removes the hydrophobic AM group and regenerates the free carboxylic acid, converting Dar-4M AM into the more polar, membrane-impermeable species, Dar-4M science.govcaymanchem.comgoryochemical.com. This enzymatic conversion effectively traps Dar-4M inside the cell, preventing its efflux and ensuring its intracellular accumulation for subsequent reaction with the target analyte, NO. The efficiency of this trapping mechanism is dependent on sufficient intracellular esterase activity, which can vary between cell types.
Nitric Oxide (NO)-Induced Cyclization to Form Fluorescent Dar-4MT
The key step in the activation of the probe is the reaction of intracellularly generated Dar-4M with nitric oxide.
Elucidation of Reaction Stoichiometry and Kinetics of NO-Dar-4M Interaction
Dar-4M contains an o-phenylenediamine (B120857) moiety, which serves as the reactive site for nitric oxide. In the presence of NO and oxygen, the o-phenylenediamine undergoes a cyclization reaction, leading to the formation of a benzotriazole (B28993) ring. This reaction converts the non-fluorescent or weakly fluorescent Dar-4M into the highly fluorescent triazole analog, this compound (also known as DAR-4M T) science.govcaymanchem.comgoryochemical.com.
The increase in fluorescence quantum efficiency upon conversion to this compound is significant, reported to be about 840-fold science.govgoryochemical.com. This substantial fluorescence enhancement forms the basis for detecting NO. The reaction is generally considered rapid, allowing for the real-time visualization of NO production.
While specific kinetic parameters for the reaction between Dar-4M and NO are not detailed in the provided information, studies on similar o-phenylenediamine-based NO probes, such as DAF-FM, indicate that the reaction kinetics can be influenced by the concentrations of NO and oxygen, and may involve intermediates like N₂O₃ or NO₂. The reaction rate can exhibit saturation kinetics with respect to the probe concentration. The stoichiometry of the reaction involves the consumption of NO and oxygen to form the triazole product and likely other byproducts. The fluorescence increase is directly related to the amount of the triazole product formed.
Structure-Activity Relationship (SAR) Studies for Optimized Nitric Oxide Probe Design
Investigation of Substituent Effects on Nitric Oxide Reactivity and Fluorescence Quantum Yield
The reactivity of a fluorescent probe towards its target analyte, as well as the fluorescence properties of the resulting product, can be significantly influenced by the nature and position of substituents on the probe's core structure. While direct, detailed SAR data specifically on substituent effects of this compound analogs are not provided in the search results, studies on other fluorescent probe systems offer insights into general principles.
For instance, research on phthalocyanines has shown that substituents attached to the core ring can have a significant effect on the fluorescence quantum yield. Similarly, studies on fluorescein derivatives indicate that factors such as hydrogen bonding in proton-donor solvents can significantly affect their quantum yield. Investigations into BODIPY-based probes have demonstrated that specific substituents, such as phenyl groups and methoxy (B1213986) groups at particular positions, can influence the Stokes shift and fluorescence quantum yield. These examples highlight the general principle that electronic and steric effects of substituents can modulate the photophysical properties of fluorescent molecules.
In the context of Dar-4M and its conversion to this compound, the substituents on the rhodamine core of Dar-4M are expected to influence both its reactivity with NO and the fluorescence quantum yield of the resulting this compound. A comparison between Dar-4M and the green-fluorescent probe DAF-FM revealed that Dar-4M exhibited a markedly higher fluorescence yield in response to NO donors, suggesting structural differences contribute to varying sensitivities and fluorescence outputs between different probe scaffolds. Understanding these substituent effects is crucial for tuning the probe's response to NO and optimizing the brightness of the fluorescent signal produced by this compound.
Rational Design Principles for this compound Analogs Addressing Specific Research Requirements
Rational design in the field of fluorescent probes involves using chemical principles and an understanding of the target analyte's reactivity to design molecules with tailored properties. For this compound and related NO probes, rational design principles are applied to develop analogs of Dar-4M that meet specific research requirements.
Based on the understanding of how substituents affect reactivity and fluorescence (as discussed in the previous section), researchers can rationally design Dar-4M analogs with improved characteristics. For example, modifying the electronic properties of the substituents on the rhodamine core of Dar-4M could potentially enhance its reactivity towards NO or alter the excitation and emission wavelengths of the resulting this compound to avoid spectral overlap with other cellular fluorophores.
The design of BODIPY probes for NO detection provides a relevant example of rational design, where the incorporation of a diaminophenyl substituent enabled the probe to react with NO to form a fluorescent triazole product, similar to the chemistry involved in this compound formation. This demonstrates how specific functional groups can be strategically introduced to impart reactivity towards the target analyte and facilitate the formation of a fluorescent species.
Rational design principles for this compound analogs might aim to address requirements such as:
Increased Sensitivity: Designing analogs that react more efficiently with low concentrations of NO.
Improved Selectivity: Modifying the structure to minimize reactions with other reactive nitrogen or oxygen species, although Dar-4M has been reported to measure reactive nitrogen species rather than being specific solely for NO.
Adjusted Spectroscopic Properties: Tuning the excitation and emission wavelengths of the resulting this compound to be compatible with specific imaging equipment or to enable multi-color imaging.
Targeting Specific Cellular Compartments: Incorporating moieties that direct the probe to accumulate in particular organelles or regions within a cell.
By applying these rational design principles, researchers can synthesize Dar-4M analogs with optimized properties for specific applications in NO detection and imaging, leveraging the fundamental reaction that produces the fluorescent this compound product.
Biological Research Applications of Dar 4mt in Cellular Systems
Real-Time Bio-Imaging of Intracellular Nitric Oxide Dynamics
Dar-4MT, generated from the cell-permeable Dar-4M AM, serves as a valuable tool for the real-time bio-imaging of intracellular nitric oxide dynamics in live cellular models. cenmed.comgoryochemical.comacs.org This capability is crucial for studying the transient nature and diverse roles of NO as a signaling molecule within cells. cenmed.comnih.govnih.govscience.gov
Visualization of Basal and Stimulated NO Production in Live Cellular Models
The use of Dar-4M AM allows for the visualization of both basal and stimulated levels of intracellular NO production in live cells. In non-stimulated cells, a basal level of NO production can be observed, typically indicated by a gradual increase in fluorescence intensity over time as this compound is formed. cenmed.comgoryochemical.comacs.org This provides a baseline measurement of NO activity in the resting state of the cell. Upon application of appropriate stimuli, researchers can monitor the subsequent changes in NO production in real-time. cenmed.comacs.org
Monitoring Nitric Oxide Flux in Response to Defined External Stimuli
This compound is effectively used to monitor the dynamic changes and flux of intracellular nitric oxide in response to defined external stimuli. This enables researchers to investigate how cells respond to various signals by modulating their NO production. For instance, studies have utilized Dar-4M AM to track the increase in intracellular NO levels in bone cells subjected to localized mechanical stimulation. cenmed.comacs.org The fluorescent signal generated by this compound allows for the observation of the temporal and spatial distribution of NO production within the cell following the application of a stimulus. scbt.com
Investigation of Nitric Oxide Signaling in Mechanobiological Contexts
Nitric oxide plays a significant role in mechanotransduction, the process by which cells convert mechanical stimuli into biological responses. This compound has been instrumental in investigating NO signaling within these mechanobiological contexts, particularly in bone cells which are highly sensitive to mechanical forces. cenmed.comgoryochemical.comacs.org
Studies on NO Upregulation in Bone Cells under Localized Mechanical Stimulation
Dar-4M AM has been employed in studies demonstrating the upregulation of intracellular NO production in single bone cells following localized mechanical stimulation. cenmed.comgoryochemical.comacs.org This upregulation is considered an essential chemical signal in the context of bone remodeling and adaptation to mechanical load. cenmed.comgoryochemical.comacs.org By using Dar-4M AM, researchers have been able to observe this increase in NO in real-time, providing insights into the immediate cellular response to mechanical force. cenmed.comacs.org
Application in Osteocyte-like (MLO-Y4) and Osteoblast-like (MC3T3-E1) Mechanotransduction Research
Dar-4M AM has been specifically applied in mechanotransduction research using osteocyte-like (MLO-Y4) and osteoblast-like (MC3T3-E1) cell lines. cenmed.comgoryochemical.comacs.org These cell types are crucial for understanding how bone tissue responds to mechanical stress. Studies have shown that both non-stimulated MLO-Y4 and MC3T3-E1 cells exhibit basal NO production levels detected by the gradual increase in Dar-4M AM fluorescence. cenmed.comacs.org Localized mechanical stimulation of single MC3T3-E1 and MLO-Y4 cells using tools like optical tweezers or a microneedle resulted in a notable increase in intracellular NO production, as indicated by the rise in fluorescence intensity. cenmed.comacs.org For example, mechanical stimulation by optical tweezers showed a nearly 15–30% increase in fluorescence intensity in MC3T3-E1 and MLO-Y4 cells, while microneedle stimulation of MLO-Y4 cells showed a nearly 15–16% increase relative to their non-stimulated state. cenmed.comacs.org Stimulation of a single cell process by a microneedle also resulted in an increase in fluorescence intensity, albeit lower (2–10%). cenmed.comacs.org These findings highlight the utility of this compound in visualizing and quantifying NO responses to mechanical stimuli in specific bone cell types, contributing to the understanding of mechanosensing and mechanotransduction in bone. cenmed.comgoryochemical.comacs.org
Table 1: Increase in Intracellular NO Fluorescence in Bone Cells Upon Localized Mechanical Stimulation
| Cell Line | Stimulation Method | Stimulation Parameters | Approximate % Increase in Fluorescence Intensity (relative to non-stimulated) | Source |
| MC3T3-E1 | Optical Tweezers | 150–550 pN, 0.5–3 Hz, 1 min | 15–30% | cenmed.comacs.org |
| MLO-Y4 | Optical Tweezers | 150–550 pN, 0.5–3 Hz, 1 min | 15–30% | cenmed.comacs.org |
| MLO-Y4 | Microneedle | 10–20 nN, 1 min | 15–16% | cenmed.comacs.org |
| MLO-Y4 | Microneedle (cell process) | Not specified, 1 min | 2–10% | cenmed.comacs.org |
Quantitative Assessment of Nitric Oxide Production Across Diverse Cell Lines
Beyond qualitative imaging, this compound can be used for the quantitative assessment of nitric oxide production in various cell lines. By measuring the fluorescence intensity of this compound within cells, researchers can quantify the relative amount of NO produced under different experimental conditions. This allows for comparative studies of NO production across diverse cell types and in response to varying stimuli or genetic modifications. For example, the mean fluorescence intensity (MFI) of the Dar-4M AM signal has been used to quantify NO production in lung endothelial cells, enabling comparisons between wild-type and genetically modified cells. This demonstrates the applicability of this compound-based fluorescence measurements for quantitative analysis of intracellular NO levels in cell lines beyond bone cells, contributing to a broader understanding of NO signaling in different biological contexts. scbt.com
Characterization of Basal Nitric Oxide Levels in Non-Stimulated Cellular Environments
Fluorescent probes like DAR-4M AM have been employed to investigate the presence and levels of basal nitric oxide production in various non-stimulated cellular environments. Basal NO production refers to the steady-state levels of NO generated by cells under normal physiological conditions, in the absence of specific stimulating factors.
Studies utilizing DAR-4M AM have demonstrated the existence of basal NO production in non-stimulated cells. For instance, in non-stimulated MLO-Y4 osteocyte-like and MC3T3-E1 osteoblast-like cells, basal NO production levels were observed, indicated by a gradual increase in their fluorescence intensity after incubation with DAR-4M AM. citeab.com These basal levels were found to vary between different cell types and even among individual cells within the same field of view. citeab.com The cell-permeable nature of DAR-4M AM allows it to enter the cells, where it is converted to the membrane-impermeable DAR-4M, which then reacts with intracellular NO/RNS to form the fluorescent this compound, enabling the visualization of basal NO activity. citeab.com
Comparative Analysis of this compound Efficacy with Alternative Nitric Oxide Fluorescent Probes
This compound, generated from the reaction of DAR-4M with NO/RNS, is one of several fluorescent indicators used for detecting nitric oxide in biological systems. Comparisons have been made between DAR-4M and other commonly used fluorescent probes, such as the diaminofluorescein (DAF) series, including DAF-FM and DAF-2.
In cell-free buffer systems, DAR-4M has shown a markedly higher fluorescence yield in response to NO donors compared to DAF-FM. citeab.comcenmed.com Both probes, however, exhibited a comparable threshold of sensitivity in these cell-free experiments. citeab.comcenmed.com While DAF probes are known to react with intermediates generated from NO and oxygen, allowing for specific NO detection under physiological conditions, studies suggest that DAR-4M measures reactive nitrogen species more broadly rather than being exclusively specific for NO. cenmed.comsigmaaldrich.comtranscriptionfactor.orgnih.gov This broader reactivity implies that quantitative comparisons of RNS production among different samples using DAR-4M might be influenced by the presence of other oxidants. citeab.comcenmed.com
Despite the potential for broader RNS detection, DAR-4M and its AM ester form offer certain advantages. DAR-4M can be used over a wider range of pH (4-12) compared to some fluorescein-based probes like DAF-2. sigmaaldrich.comtranscriptionfactor.org Additionally, DAR-4M's red fluorescence (excitation max ~560 nm, emission max ~575 nm) is less disturbed by the green autofluorescence commonly encountered in tissues and cells, making it a suitable choice when green autofluorescence is a significant issue. sigmaaldrich.comtranscriptionfactor.orgcaymanchem.com The cell-permeable DAR-4M AM has a reported detection limit of approximately 10 nM for nitric oxide. tocris.comcenmed.comscbt.com Upon reaction with NO in the presence of oxygen, DAR-4M is converted to the triazole analog, this compound, which exhibits a significantly greater fluorescence quantum efficiency (about 840-fold) compared to the non-reacted probe. cenmed.comcaymanchem.comtocris.comcenmed.com
The choice of fluorescent probe depends on the specific experimental requirements, including the cellular environment, pH conditions, potential interfering substances, and the need for specific NO detection versus broader RNS detection.
| Probe | Excitation Max (nm) | Emission Max (nm) | pH Sensitivity | Cell Permeability (AM form) | Measures |
| DAR-4M | ~560 sigmaaldrich.comtranscriptionfactor.orgcaymanchem.com | ~575 sigmaaldrich.comtranscriptionfactor.orgcaymanchem.com | Low (pH > 4.0) tocris.com | Low (DAR-4M), Yes (DAR-4M AM) citeab.comsigmaaldrich.com | RNS (primarily) citeab.comcenmed.com |
| DAF-FM | ~495 tocris.com | ~515 tocris.com | Low (pH > 5.8) tocris.com | Low (DAF-FM), Yes (DAF-FM DA) sigmaaldrich.comtocris.com | NO (via intermediates) sigmaaldrich.comtranscriptionfactor.orgnih.gov |
| DAF-2 | Not specified | Not specified | pH dependent cenmed.com | Low (DAF-2), Yes (DAF-2 DA) citeab.comtranscriptionfactor.org | NO (via intermediates) sigmaaldrich.comtranscriptionfactor.orgnih.gov |
Advanced Analytical and Computational Methodologies for Dar 4mt Research
Spectroscopic Characterization Techniques for Dar-4MT
Spectroscopic methods are fundamental for characterizing the optical properties of this compound, providing quantitative data on its interaction with light.
Fluorescence Spectroscopy for Emission and Excitation Profiling
Fluorescence spectroscopy is a highly sensitive technique employed to study the fluorescence properties of compounds like this compound. This method involves exciting the sample with light at specific wavelengths and measuring the intensity and spectral distribution of the emitted fluorescence. For fluorescent probes such as diaminorhodamine derivatives, fluorescence spectroscopy is essential for determining the optimal excitation and emission wavelengths. The principle relies on molecules absorbing photons, transitioning to an excited electronic state, and then emitting photons as they return to a lower energy state. The emitted light typically has a longer wavelength than the excitation light, a phenomenon known as the Stokes shift.
In the context of DAR-4M, a related diaminorhodamine, research indicates it can be excited by green light, around 560 nm, and emits orange fluorescence with a peak around 575 nm. Fluorescence spectroscopy allows for the generation of detailed excitation and emission spectra, which are effectively fingerprints of the fluorescent molecule. These spectra reveal the wavelengths at which the compound most efficiently absorbs and emits light, guiding the selection of appropriate light sources and filters for microscopy and other applications. The intensity of the emitted fluorescence is directly proportional to the concentration of the fluorophore under specific conditions, making it a valuable tool for quantitative analysis.
Absorption Spectroscopy Principles for Concentration Determination in Research Solutions
Absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a standard technique for determining the concentration of this compound in research solutions. This method measures the amount of light absorbed by a sample as a function of wavelength. The underlying principle is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.
For this compound, measuring the absorbance at its maximum absorption wavelength allows for the calculation of its concentration using its molar absorptivity coefficient. UV-Vis spectrophotometry is considered a simple and convenient method for determining the concentration of compounds that absorb light in this range. Accurate concentration determination is critical for preparing solutions for various experiments, ensuring reproducibility and comparability of results. Factors such as pH, solvent, temperature, and the presence of interfering substances can influence the absorption spectrum and must be controlled for accurate measurements.
High-Resolution Fluorescence Microscopy and Quantitative Imaging Analysis
High-resolution fluorescence microscopy techniques are indispensable for visualizing the spatial distribution and localization of this compound within complex samples, such as biological cells or tissues. These methods offer enhanced resolution compared to conventional light microscopy, enabling the study of cellular structures and processes in detail.
Application of Confocal and Super-Resolution Imaging for Intracellular this compound Visualization
Confocal microscopy is widely used for imaging fluorescently labeled samples, providing optical sectioning capabilities that eliminate out-of-focus light and generate high-resolution images of specific focal planes. This allows for the reconstruction of three-dimensional (3D) images of the sample, providing detailed information about the distribution of fluorescence within cells or tissues. Confocal microscopy has been applied for high-resolution imaging in studies involving this compound, indicating its utility in visualizing the compound's location.
Super-resolution microscopy techniques, such as STED (Stimulated Emission Depletion), STORM (Stochastic Optical Reconstruction Microscopy), and PALM (Photoactivated Localization Microscopy), overcome the diffraction limit of conventional light microscopy, achieving spatial resolutions significantly below 200 nm. These techniques are crucial for visualizing fine intracellular structures and the precise localization of fluorescent molecules like this compound at the nanoscale. By enabling the visualization of structures and molecules beyond the diffraction limit, super-resolution microscopy provides unprecedented detail in studying cellular organization and molecular interactions.
Methodologies for Quantitative Image Processing and Fluorescence Intensity Mapping
Quantitative image processing and fluorescence intensity mapping are essential for extracting meaningful data from fluorescence microscopy images of this compound. This involves analyzing digital images to quantify the amount and distribution of fluorescence. Methodologies include image segmentation to identify regions of interest, background correction, and the calculation of fluorescence intensity in specific areas.
Selection of Appropriate Optical Filters for Rhodamine-Based Probe Detection
The effective detection of rhodamine-based probes like this compound in fluorescence microscopy requires the careful selection of appropriate optical filters. Filter sets are designed to selectively transmit excitation light at wavelengths absorbed by the fluorophore and emission light at wavelengths emitted by the fluorophore, while blocking unwanted light, such as the excitation light scattered by the sample.
For rhodamine fluorophores, typical filter sets include an excitation filter, a dichroic mirror (or beam splitter), and an emission filter. The excitation filter passes light within the excitation range of the rhodamine probe. The dichroic mirror reflects the excitation light towards the sample and transmits the longer wavelength emission light towards the detector. The emission filter then passes only the fluorescence emitted by the probe, blocking any remaining excitation light. For DAR-4M, with excitation around 560 nm and emission around 575 nm, filter sets designed for orange-emitting fluorophores would be suitable. Examples of filter sets for rhodamine/TRITC often include excitation filters in the green-yellow range (e.g., 532-554 nm) and emission filters in the orange-red range (e.g., 570-613 nm). Proper filter selection is crucial for maximizing signal brightness, minimizing background noise, and achieving high-contrast, specific fluorescence images.
Chromatographic Separation and Identification of this compound and its Precursors
Chromatographic methods are fundamental for separating this compound from complex mixtures, which is essential for its purification, analysis, and the study of its reactions or degradation pathways. Coupled with mass spectrometry, these techniques provide powerful tools for identifying and quantifying this compound and related compounds, including potential precursors or metabolites.
Utilization of Liquid Chromatography Coupled with Mass Spectrometry (LC-MS) for Metabolite Analysis
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS) is a widely used technique for the analysis of small molecules and their metabolites. hpst.czlcms.czallucent.comfda.govfda.govsciex.comwuxiapptec.com In the context of this compound, LC-MS can be employed to separate this compound from a sample matrix based on its physicochemical properties using liquid chromatography. The separated components are then introduced into a mass spectrometer, which measures their mass-to-charge ratio (m/z). hpst.czlcms.czrapidnovor.com This provides highly specific information for the identification and quantification of this compound and any related substances, such as metabolic products or impurities.
Metabolite analysis using LC-MS involves identifying the metabolic profile of a compound, which includes searching for and elucidating the structure of metabolites, mapping metabolic pathways, and determining the relative abundance of metabolites. allucent.comfda.govwuxiapptec.com While specific detailed research findings on this compound metabolite analysis via LC-MS were not extensively found in the search results, the general principles of LC-MS for metabolite identification in drug development and bioanalysis are well-established and applicable. hpst.czlcms.czallucent.comfda.govfda.govsciex.comwuxiapptec.com For instance, LC-MS/MS methods are commonly used for the determination of drug substances and their related impurities or degradation products. fda.gov The high sensitivity and accuracy of LC-MS, particularly when coupled with high-resolution mass spectrometry (HRMS), enable the detection and quantification of individual species even at low concentrations. lcms.czfda.gov
In broader applications, LC-MS workflows have been developed for determining the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs), which involves analyzing the payload and its potential metabolites or catabolites linked to the antibody. hpst.czlcms.czrapidnovor.comsterlingpharmasolutions.com This highlights the capability of LC-MS in analyzing complex systems and identifying modified forms of a molecule.
Theoretical and Computational Chemistry Approaches
Computational chemistry methods provide valuable insights into the behavior and properties of chemical compounds like this compound at a molecular level. These methods can complement experimental studies by providing theoretical predictions, exploring reaction mechanisms, and understanding interactions with biological systems.
Quantum Chemical Calculations for Elucidating Reaction Pathways and Electronic Structure
Quantum chemical calculations are theoretical methods used to study the electronic structure and properties of molecules based on the principles of quantum mechanics. uleth.calibretexts.orgarxiv.org These calculations can provide detailed information about molecular geometry, energy levels, charge distribution, and reactivity. For this compound, quantum chemical calculations could be employed to:
Elucidate Reaction Pathways: By calculating the energy changes along a reaction coordinate, quantum chemistry can help understand how this compound reacts, particularly its interaction with nitric oxide which leads to a fluorescent product. adipogen.com This involves identifying transition states and activation energies for different possible reaction mechanisms. rsc.org
Determine Electronic Structure: Calculations can reveal the distribution of electrons within the this compound molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). uleth.calibretexts.org This information is crucial for understanding the molecule's reactivity and its spectroscopic properties, such as its fluorescence. Analysis of local reactivity using methods like Fukui indices can identify the most reactive sites on the molecule.
While specific quantum chemical studies on this compound were not found in the search results, the application of these methods to similar organic molecules and fluorescent probes is common in computational chemistry literature. For example, quantum chemical calculations have been used to study the electronic properties and reactivity of organic molecules in various contexts, including corrosion inhibition and the design of new synthesis methods. rsc.org
Molecular Dynamics Simulations for Understanding Probe-Biomolecule Interactions
Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system. mdpi.comnih.govyoutube.com By applying classical mechanics to the atoms and molecules in the system, MD simulations can provide insights into their dynamic behavior, conformational changes, and interactions with their environment, including biomolecules. For this compound, MD simulations could be used to:
Study Interactions with Biomolecules: If this compound is used in biological systems, MD simulations could model its interactions with proteins, membranes, or other biomolecules. This could help understand how the probe diffuses, binds to specific sites, or how its fluorescence is affected by the biological environment. mdpi.comyoutube.com
Analyze Conformational Flexibility: MD simulations can reveal the different conformations that this compound can adopt and how its flexibility might influence its reactivity or interaction with targets. mdpi.com
General applications of MD simulations in biological systems include studying protein stability, molecular recognition (e.g., drug-receptor binding), and membrane interactions. mdpi.comnih.gov MD simulations can also be used to calculate binding free energies, which quantify the strength of interaction between a small molecule and a biomolecule. mdpi.com Although no specific MD simulation studies on this compound were found, the methodology is directly applicable to understanding how this fluorescent probe behaves in complex biological or chemical environments.
Predictive Modeling for Quantitative Structure-Activity Relationships (QSAR) in Probe Design
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to establish a relationship between the structural and physicochemical properties of a set of compounds and their biological activity or other properties. wikipedia.orgnih.gov These models can be used to predict the activity of new, untested compounds and to guide the design of molecules with desired characteristics. For this compound and related fluorescent probes, QSAR modeling could be applied to:
Predict Probe Properties: QSAR models could be developed to predict properties relevant to probe performance, such as fluorescence intensity, excitation/emission wavelengths, sensitivity to nitric oxide, or selectivity over other reactive species.
Guide Probe Design: By identifying the structural features that are most important for desired properties, QSAR models can inform the design of new this compound analogs with improved characteristics. wikipedia.orgnih.gov
QSAR models relate predictor variables (physicochemical properties or molecular descriptors) to a response variable (e.g., biological activity or probe property). wikipedia.org Various types of descriptors can be used, including 2D and 3D descriptors that capture information about the molecule's structure and shape. wikipedia.orgnih.gov The essential steps in QSAR studies include data set selection, descriptor extraction, variable selection, model construction, and validation. wikipedia.org QSAR has been successfully applied in various areas, including drug design and the prediction of chemical properties. wikipedia.orgnih.gov While specific QSAR studies on this compound were not identified, the principles and methodologies are directly relevant to optimizing the design and performance of fluorescent probes.
Future Directions and Emerging Research Avenues for Dar 4mt Technology
Development of Next-Generation Dar-4MT Probes
Efforts are underway to develop improved versions of this compound probes with enhanced characteristics for more sensitive and precise NO detection.
Strategies for Engineering Enhanced Photostability and Improved Signal-to-Noise Ratio
Enhancing the photostability of fluorescent probes like this compound is crucial for long-term imaging and minimizing photobleaching, which can limit the duration of experiments and reduce signal intensity over time. Strategies for engineering enhanced photostability often involve modifications to the fluorophore structure to make it less susceptible to photodegradation. Improving the signal-to-noise ratio (SNR) is equally important for detecting low concentrations of NO and obtaining clear images in complex biological environments. This can involve optimizing the probe's quantum yield, reducing background fluorescence, and developing more sensitive detection methods. Research in developing fluorescent probes with high signal-to-noise ratios is an active area, as demonstrated by the development of ICT-based formaldehyde-responsive probes with significant fluorescence signal-to-noise ratios for detecting formaldehyde (B43269) in aqueous solution and living cells. rsc.org Techniques aimed at maximizing the achievable signal-to-noise ratio in spectroscopy, such as adapting pulse repetition rates, also highlight the importance of SNR optimization in detection methodologies. arxiv.org
Methodologies for Targeting Specific Subcellular Compartments for Localized NO Detection
Targeting fluorescent probes to specific subcellular compartments allows for the localized detection and measurement of NO, providing insights into the spatial dynamics of NO signaling within a cell. Methodologies for achieving subcellular targeting often involve conjugating the probe to molecules that have an affinity for particular organelles or utilizing delivery systems like nanoparticles that can be directed to specific cellular locations. frontiersin.orgnih.gov This is a significant area of research in drug delivery and biological sensing, aiming to deliver agents, including diagnostic probes, to sites like the nucleus or mitochondria to exert their effects or provide localized information. frontiersin.orgnih.gov Examples of targeting molecules to specific subcellular locations, such as mitochondria, are seen in studies utilizing genetically encoded calcium indicators targeted to mitochondrial matrices. um.esresearchgate.net
Integration of this compound with Advanced Optogenetic and Nanosensing Technologies
Integrating this compound with advanced technologies such as optogenetics and nanosensing holds significant potential for more sophisticated studies of NO signaling. Optogenetics allows for the precise control of cellular activity using light, and its integration with this compound could enable researchers to stimulate NO production or related pathways with light and simultaneously monitor the resulting NO dynamics using the fluorescent probe. nih.gov This integrated approach supports the causal investigation of physiological and behavioral underpinnings across different scales. nih.gov Nanosensing technologies, which utilize nanomaterials for detection, could offer increased sensitivity, spatial resolution, and the ability to detect NO in challenging environments. Combining this compound with nanosensors could lead to the development of novel, highly sensitive tools for real-time NO monitoring at the nanoscale.
Expanding Applications in Fundamental Biological Mechanisms
Further research utilizing this compound is expected to expand our understanding of the fundamental biological roles of nitric oxide.
Elucidating Nitric Oxide Roles in Complex Cell Communication Networks and Physiological Homeostasis
Nitric oxide is a crucial signaling molecule involved in a wide range of physiological processes, including vasodilation, immune response, and neurotransmission. anygenes.com It acts as a diffusible messenger between cells and tissues, playing a key role in maintaining blood pressure and blood flow. technologynetworks.com NO is also important for maintaining brain function, particularly in cell communication at the synapse, and is involved in homeostatic plasticity. technologynetworks.com Dysregulated NO signaling has been linked to various diseases, including neuroinflammation and neurodegenerative disorders. technologynetworks.comup.pt this compound can be a valuable tool in further elucidating the intricate roles of NO in these complex cell communication networks and its contribution to maintaining physiological homeostasis. Studies have highlighted the vital role for nitric oxide in intraocular pressure homeostasis and its involvement in intracellular signaling pathways controlling Ca2+ homeostasis. anygenes.comnih.gov The complexity of interactions between Ca2+ and NO signaling systems represents a significant area of ongoing research. nih.gov
Advancements in Automated and High-Throughput Screening Methodologies Utilizing this compound for Nitric Oxide Modulator Discovery
The development of automated and high-throughput screening (HTS) methodologies is crucial for accelerating the discovery of compounds that can modulate NO production or signaling. This compound, as a fluorescent indicator of NO, is well-suited for integration into such platforms. HTS allows for the rapid analysis of large libraries of compounds to identify potential drug candidates that interact with specific biological targets, including those in the nitric oxide pathway. bioassaysys.comopentrons.com Assays for screening nitric oxide synthase inhibitors, which are enzymes involved in NO production, are already available and can be automated for HTS. bioassaysys.comsigmaaldrich.com Utilizing this compound in these automated screening systems can enable the efficient identification of novel NO modulators with potential therapeutic applications in diseases where NO signaling is implicated. anygenes.comnih.gov
Q & A
Basic Research Questions
Q. How should Dar-4MT research questions be structured to ensure methodological rigor in experimental design?
- Answer: Research questions must align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and specify measurable outcomes. For example:
- Feasibility: Ensure access to this compound’s physicochemical properties and synthesis protocols .
- Novelty: Compare existing studies on this compound’s reactivity to identify gaps (e.g., unexplored catalytic applications) .
- Use hypothesis-driven frameworks, such as "How does this compound’s stability vary under different pH conditions?" to guide data collection .
Q. What experimental parameters are critical for ensuring reproducibility in this compound studies?
- Answer: Standardize:
- Control variables: Temperature, solvent purity, and reaction time .
- Instrument calibration: Validate spectroscopic equipment (e.g., NMR, HPLC) using reference compounds .
- Replication: Perform triplicate trials and report mean values with standard deviations .
- Example data table:
| Parameter | Optimal Range | Measurement Tool |
|---|---|---|
| Reaction Temp. | 25°C ± 0.5°C | Thermocouple |
| Solvent Purity | ≥99.9% | GC-MS |
Q. How can researchers efficiently review literature on this compound using scientific search strategies?
- Answer:
- Use Boolean operators (e.g., "this compound AND (synthesis OR degradation)") in databases like PubMed and SciFinder .
- Prioritize peer-reviewed journals with high impact factors and cross-reference citations to trace foundational studies .
- Avoid outdated sources; filter results by publication date (post-2015 for recent advancements) .
Advanced Research Questions
Q. What analytical methods resolve contradictions in this compound’s reported reaction kinetics?
- Answer:
- Triangulation: Combine kinetic data from UV-Vis spectroscopy, mass spectrometry, and computational modeling to validate mechanisms .
- Error analysis: Quantify uncertainties from instrument sensitivity (e.g., ±0.1 nm wavelength shifts) and environmental factors .
- Secondary data reanalysis: Re-examine raw datasets from prior studies to identify overlooked variables (e.g., trace metal impurities) .
Q. How can interdisciplinary approaches enhance this compound’s application in novel catalytic systems?
- Answer:
- Collaborative frameworks: Integrate computational chemistry (DFT simulations) with experimental catalysis to predict active sites .
- Cross-disciplinary validation: Partner with material scientists to test this compound’s stability in hybrid nanomaterials .
- Example workflow:
Simulate this compound’s electronic structure.
Synthesize and characterize composite materials.
Compare experimental vs. theoretical catalytic efficiency .
Q. What strategies mitigate biases in this compound’s secondary data analysis?
- Answer:
- Data auditing: Verify metadata completeness (e.g., solvent purity, instrument settings) from public repositories .
- Ethical validation: Exclude datasets with undocumented ethical approvals or conflicts of interest .
- Statistical rigor: Apply bootstrapping or Monte Carlo methods to assess robustness of conclusions .
Q. How should researchers document this compound data to comply with FAIR principles?
- Answer:
- Format standardization: Save spectral data in open formats (e.g., JCAMP-DX for NMR) and metadata in XML/JSON .
- Repository selection: Use domain-specific platforms (e.g., Chemotion ELN for synthetic data) with persistent identifiers (DOIs) .
- Metadata checklist:
| Field | Example Entry |
|---|---|
| Synthesis Protocol | Grignard reaction, 48h reflux |
| Purity | 98.5% (HPLC) |
Methodological Considerations
- Avoid broad questions like "What is this compound used for?"; instead, focus on mechanistic or comparative inquiries (e.g., "How does this compound’s electron affinity compare to analogous compounds?") .
- Leverage user feedback during data interpretation to identify overlooked variables (e.g., industrial chemists may highlight scalability challenges) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
